REACTION_CXSMILES
|
[F:1][C:2]([F:16])([F:15])[O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[O:14][CH:13]=[N:12][CH:11]=2)=[CH:6][CH:5]=1.[Li]CCCC.[Cl:22]C(Cl)(Cl)C(Cl)(Cl)Cl>C1COCC1>[Cl:22][C:13]1[O:14][C:10]([C:7]2[CH:8]=[CH:9][C:4]([O:3][C:2]([F:1])([F:15])[F:16])=[CH:5][CH:6]=2)=[CH:11][N:12]=1
|
Name
|
|
Quantity
|
3.49 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C=C1)C1=CN=CO1)(F)F
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
6.7 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
2.59 mL
|
Type
|
reactant
|
Smiles
|
ClC(C(Cl)(Cl)Cl)(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
-78 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction was slowly warmed to rt over 2 hrs
|
Duration
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2 h
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Type
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ADDITION
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Details
|
The reaction was then poured onto ice
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (2×30 ml)
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Type
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WASH
|
Details
|
The combined EtOAc layers were washed with saturated aqueous NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of 0-100% EtOAc/Hex
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1OC(=CN1)C1=CC=C(C=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.59 mmol | |
AMOUNT: MASS | 2 g | |
YIELD: PERCENTYIELD | 49.8% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |